molecular formula C5H5Li B099522 Cyclopentadienyllithium CAS No. 16733-97-4

Cyclopentadienyllithium

Cat. No. B099522
CAS RN: 16733-97-4
M. Wt: 72.1 g/mol
InChI Key: CSOHRTAOCDVTQU-UHFFFAOYSA-N
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Description

Cyclopentadienyllithium, also known as 1,3-Cyclopentadiene lithium complex, Lithium cyclopentadienide, or Lithium cyclopentadienylide, is a compound with the CAS number 16733-97-4 .


Synthesis Analysis

Cyclopentadienyllithium is a useful reagent for the preparation of metallocenes and cyclopentadienyl derivatives . It can be synthesized by the addition of a Li-salt in benzene to a strongly zwitterionic fulvalene . Other methods include deprotonation of cylcopentadiene with a strong base, reduction of cyclopentadiene with lithium metal (dehydrogenation), or nucleophilic carbolithiation at the exocyclic double bond of a fulvene .


Molecular Structure Analysis

According to X-ray crystallography, LiCp is a “polydecker” sandwich complex, consisting of an infinite chain of alternating Li+ centers sandwiched between μ - η5: η5 -C5H5 ligands .


Chemical Reactions Analysis

Lithium cyclopentadienide derivatives are important Cp-transfer reagents in the synthesis of metallocenes and half-sandwich complexes of transition metals . They are usually prepared by one of three major routes: deprotonation of cylcopentadiene with a strong base, reduction of cyclopentadiene with lithium metal (dehydrogenation), or nucleophilic carbolithiation at the exocyclic double bond of a fulvene .


Physical And Chemical Properties Analysis

Cyclopentadienyllithium has an empirical formula of C5H5Li and a molecular weight of 72.03 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Organic Synthesis

Cyclopentadienyllithium: is widely used in organic synthesis, particularly in the preparation of metallocenes and cyclopentadienyl derivatives . It serves as a key reagent for synthesizing 1,2-disubstituted cyclopentadienes , which are crucial intermediates for a wide range of metallocene complexes . These complexes are used as catalysts in organic transformations due to their high chemical inertness and stability.

Polymerization

In the field of polymer science, CpLi is instrumental in the synthesis of polyethylene and polypropylene . It is used to create zirconium-based catalysts for the polymerization of these materials, offering control over the polymer structure and properties .

Medicinal Chemistry

While direct applications of CpLi in medicinal chemistry are not extensively documented, its role in the synthesis of cyclopentadienyl complexes is noteworthy. These complexes have been explored for their potential medicinal properties, including their use as antitumor agents .

Materials Science

CpLi contributes to the development of materials science through the preparation of metallocenes . These compounds are integral to the production of advanced materials with specific electronic and magnetic properties .

Catalysis

CpLi is essential in catalysis, particularly in electrocatalytic hydrogen production and nitrogen reduction . The cyclopentadienyl ring can act as a reservoir for reactive protons, hydrides, or radical hydrogen atoms, which are pivotal in various catalytic processes .

Nanotechnology

The use of CpLi in nanotechnology is primarily associated with its ability to transfer the cyclopentadienyl anion to transition metals. This facilitates the synthesis of metallocenes and half-sandwich complexes , which are important in creating nanoscale materials .

Environmental Science

CpLi’s applications in environmental science are emerging, particularly in the synthesis of environmentally friendly metal nanoparticles. These nanoparticles have potential uses in agriculture , breeding , and environmental protection .

Analytical Chemistry

In analytical chemistry, CpLi is used as a standard reagent for the preparation of metallocenes, which can serve as calibration standards or reagents in various analytical techniques .

Future Directions

While specific future directions for Cyclopentadienyllithium were not found in the search results, it’s clear that this compound plays a significant role in the synthesis of metallocenes and half-sandwich complexes of transition metals . This suggests that it will continue to be an important reagent in organometallic chemistry.

Mechanism of Action

Cyclopentadienyllithium, also known as 1,3-Cyclopentadiene lithium complex, Lithium cyclopentadienide, or Lithium cyclopentadienylide , is a compound with the empirical formula C5H5Li . It plays a significant role in the field of organometal chemistry .

Target of Action

Cyclopentadienyllithium primarily targets transition metal complexes . It serves as a versatile ligand, often introduced into these complexes by the alkali metal salt, LiCp .

Mode of Action

The compound interacts with its targets through a process known as Cp-transfer . This involves the transfer of the cyclopentadienide ion (Cp−) from the lithium salt to the transition metal complex .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of metallocenes and half-sandwich complexes of transition metals . These complexes are often used in catalysis, materials science, and medicinal chemistry.

Result of Action

The result of Cyclopentadienyllithium’s action is the formation of metallocenes and half-sandwich complexes of transition metals . These complexes have various applications in different fields, including catalysis, materials science, and medicinal chemistry.

Action Environment

The action of Cyclopentadienyllithium is influenced by several environmental factors. For instance, the compound’s reactivity can be affected by the presence of coordinating solvents such as THF, diethylether, or liquid NH3 . Additionally, the compound is air-sensitive, necessitating special precautions during its handling and use .

properties

IUPAC Name

lithium;cyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5.Li/c1-2-4-5-3-1;/h1-3H,4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOHRTAOCDVTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1C=CC=[C-]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555241
Record name Lithium cyclopenta-1,3-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium cyclopentadienide

CAS RN

16733-97-4
Record name Lithium cyclopenta-1,3-dien-1-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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